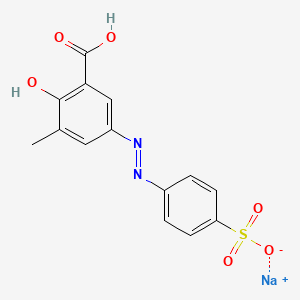
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate: is a heterocyclic organic compound with the molecular formula C14H12N2O6SNa and a molecular weight of 358.301710 g/mol . It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction is carried out under acidic conditions, and the product is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
Types of Reactions: Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
科学的研究の応用
Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound binds to fibers through ionic and covalent interactions, imparting color to the material .
類似化合物との比較
- Sodium 4-[(2E)-2-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzenesulfonate
- Disodium 4-amino-5-hydroxy-3,6-bis[(4-hydroxyphenyl)azo]naphthalene-2,7-disulfonate
- Sodium p-[[5-[(3-acetamidophenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulfonate
Uniqueness: Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate is unique due to its specific structural features, such as the presence of both sulfonate and carboxylate groups, which enhance its solubility and reactivity in various chemical processes .
特性
CAS番号 |
94386-28-4 |
|---|---|
分子式 |
C14H11N2NaO6S |
分子量 |
358.30 g/mol |
IUPAC名 |
sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 |
InChIキー |
NLMDKRTVJRKEPE-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















